Tripolin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Tripolin A is a novel small-molecule compound characterized by its ability to inhibit Aurora A kinase, an important enzyme involved in cell cycle regulation and mitosis. The chemical structure of Tripolin A is distinctive, featuring a unique arrangement of functional groups that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its selective inhibition of kinase activity without affecting other cellular pathways significantly .

Tripolin A stands out due to its unique structural features and non-competitive inhibition profile compared to these compounds, which often exhibit competitive inhibition mechanisms or target multiple kinases simultaneously.

Tripolin A demonstrates significant biological activity, particularly in cancer models where Aurora A kinase plays a critical role. In vitro studies have shown that Tripolin A effectively inhibits Aurora A kinase activity, leading to disruptions in cell cycle progression and apoptosis in cancer cells. The compound has been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing cell death through mechanisms associated with mitotic arrest . Additionally, Tripolin A has been noted for its ability to alter the unfolding transition temperature of proteins, indicating potential effects on protein stability and function .

The synthesis of Tripolin A involves several steps typical of organic synthesis protocols. While specific synthetic routes may vary, they generally include:

- Starting Materials: Selection of appropriate precursors that can undergo functionalization.

- Functionalization: Employing reactions such as alkylation or acylation to introduce necessary functional groups.

- Purification: Utilizing chromatography techniques to isolate and purify the final product.

- Characterization: Confirming the structure using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.

The precise synthetic pathway may be adapted based on available reagents and desired yields .

Tripolin A's primary application lies in cancer research and therapy due to its role as an Aurora A kinase inhibitor. Its ability to selectively inhibit this kinase makes it a candidate for further development into therapeutic agents aimed at various cancers characterized by dysregulated mitosis. Additionally, Tripolin A may serve as a valuable tool in biochemical research for studying kinase signaling pathways and their implications in cellular processes .

Interaction studies have focused on understanding how Tripolin A binds to Aurora A kinase and affects its activity. These studies indicate that Tripolin A does not compete with ATP for binding but instead stabilizes an inactive form of the enzyme. Kinetic analyses reveal that Tripolin A's binding affinity is influenced by the structural dynamics of Aurora A kinase, suggesting that conformational changes upon binding are critical for its inhibitory effect .

Tripolin A, a small-molecule inhibitor of Aurora A kinase, was first identified in 2007 during a screen of 105 potential kinase inhibitors. Researchers isolated two compounds—Tripolin A and Tripolin B—from this panel, both demonstrating Aurora A inhibition in vitro. However, only Tripolin A exhibited selective biological activity in mammalian cells, distinguishing it as a non-ATP competitive inhibitor. Its discovery addressed the need for targeted therapies against mitotic regulators overexpressed in cancers, positioning Tripolin A as a promising candidate for oncological research.

Evolution of Research

Subsequent studies in 2013 elucidated Tripolin A’s unique mechanism of action, revealing its ability to disrupt spindle microtubule dynamics and centrosome integrity without affecting Aurora B kinase activity. By 2025, structural analogs such as AK34 (IC~50~ = 1.68 µM) were developed, showcasing enhanced inhibitory potency and binding affinity (K~D~ = 216 nM). These advancements underscored Tripolin A’s role as a scaffold for derivative optimization in drug development.

Chemical Characterization and Properties

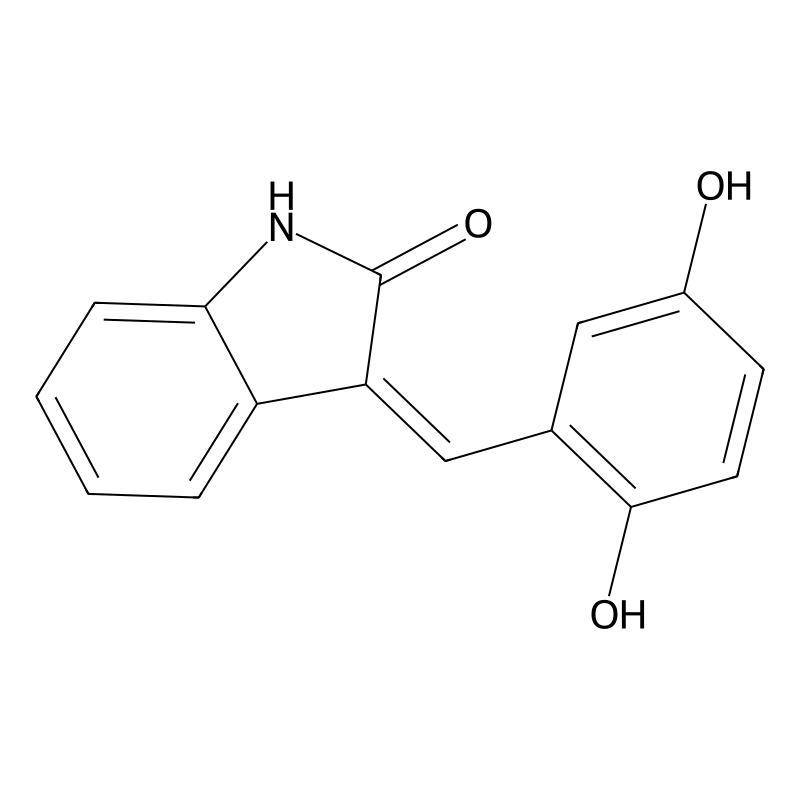

Tripolin A possesses the International Union of Pure and Applied Chemistry name (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one and is assigned Chemical Abstracts Service number 1148118-92-6 [2] [34]. The compound exhibits a molecular formula of C15H11NO3 with a molecular weight of 253.25 grams per mole [2] [4]. Structurally, Tripolin A belongs to the indolin-2-one derivative class and features a distinctive 2,5-dihydroxybenzylidene substituent at the 3-position of the indolin-2-one core [2] [34].

Table 1: Chemical and Biological Properties of Tripolin A

| Property | Value |

|---|---|

| Chemical Name | Tripolin A |

| International Union of Pure and Applied Chemistry Name | (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one |

| Molecular Formula | C15H11NO3 |

| Molecular Weight | 253.25 g/mol |

| Chemical Abstracts Service Number | 1148118-92-6 |

| Chemical Class | Indolin-2-one derivative |

| Target | Aurora A kinase |

| Mechanism of Action | Non-ATP competitive inhibitor |

| Discovery Year | 2013 |

| Selectivity | Aurora A selective (does not significantly inhibit Aurora B) |

Mechanism of Action and Selectivity

Tripolin A functions as a non-ATP competitive inhibitor of Aurora A kinase, distinguishing it from many conventional kinase inhibitors that compete directly with adenosine triphosphate binding [1] [5]. This unique mechanism of action contributes to its selectivity profile, as the compound does not significantly inhibit Aurora B kinase activity in mammalian cells [1] [7]. The non-competitive nature of inhibition suggests that Tripolin A binds to an allosteric site distinct from the adenosine triphosphate binding pocket [39].

Computational modeling studies predict that Tripolin A binds Aurora A in a manner similar but not identical to MLN8054, a well-characterized Aurora A inhibitor [1] [5]. This binding pattern suggests potential for the compound to serve as a scaffold for further inhibitor development and as a tool for dissecting Aurora kinase-orchestrated cellular pathways [1] [39].

Position Within Aurora Kinase Inhibitor Research

The discovery of Tripolin A occurred within the broader context of intensive Aurora kinase inhibitor development efforts that began in the early 2000s [9] [42]. Aurora kinases were first identified in 1995 during genetic studies of Drosophila melanogaster mutants exhibiting abnormal spindle pole formation [9] [12]. The recognition of these kinases as potential cancer therapeutic targets sparked widespread pharmaceutical research efforts [9] [15].

Historical Timeline of Aurora Kinase Inhibitor Development

The development of Aurora kinase inhibitors has followed a clear chronological progression, with Tripolin A representing a notable contribution to this field [42] [15]. The earliest Aurora kinase inhibitors, including ZM447439 and hesperadin, were described in 2003 and provided initial proof-of-concept for targeting these mitotic regulators [10] [42]. These pioneering compounds were followed by VX-680, discovered in 2004 as a highly potent and selective small-molecule inhibitor of Aurora kinases [44].

Table 2: Timeline of Aurora Kinase Inhibitor Development

| Year | Milestone |

|---|---|

| 1995 | Discovery of aurora gene in Drosophila |

| 2001 | Identification of human Aurora kinases as cancer targets |

| 2003 | First generation Aurora inhibitors described (ZM447439, hesperadin) |

| 2004 | VX-680 discovery - first potent selective Aurora inhibitor |

| 2005 | MLN8054 development begins |

| 2007 | AZD1152 enters clinical trials |

| 2012 | Multiple Aurora inhibitors in clinical development (~30 compounds) |

| 2013 | Tripolin A discovery and characterization |

| 2015 | Second-generation inhibitors with improved selectivity |

Comparative Analysis with Established Inhibitors

Tripolin A's discovery occurred during a period when approximately thirty Aurora kinase inhibitors were in various stages of preclinical and clinical development [42] [15]. The compound's unique characteristics distinguish it from contemporaneous inhibitors in several important ways [1] [39]. Unlike MLN8054 and MLN8237, which are ATP-competitive inhibitors, Tripolin A operates through a non-competitive mechanism [1] [41]. This mechanistic distinction potentially offers advantages in terms of selectivity and resistance profiles [39].

The compound's cellular effects closely parallel those observed with established Aurora A inhibitors such as MLN8054 and MLN8237, including impacts on centrosome integrity, spindle formation, and microtubule dynamics [1] [5]. However, Tripolin A demonstrates unique effects on the distribution of Hepatoma Up-Regulated Protein, a microtubule-associated protein and Aurora A substrate [1] [39]. This finding reveals new aspects of Aurora A-mediated regulation of mitotic microtubule stabilizers [1].

Research Applications and Tool Compound Status

Tripolin A has found particular utility as a research tool for dissecting Aurora kinase functions and pathways [1] [39]. The compound's selectivity for Aurora A over Aurora B makes it valuable for studies requiring specific inhibition of Aurora A activity [5] [7]. Its non-competitive mechanism of action provides researchers with an alternative approach to studying Aurora A function compared to ATP-competitive inhibitors [1] [39].

The compound has been employed in studies investigating microtubule dynamics, centrosome function, and mitotic progression [1] [5]. Its ability to affect the gradient distribution of Hepatoma Up-Regulated Protein toward chromosomes without preventing microtubule binding has provided new insights into spatial regulation of mitotic proteins [1] [39].

Historical Context of Indolin-2-one Derivatives in Drug Discovery

The indolin-2-one scaffold represents one of the most enduring and versatile pharmacophores in medicinal chemistry, with a rich history spanning over a century of pharmaceutical development [45] [49]. This structural motif has evolved from its humble beginnings in 19th-century synthetic chemistry to become a privileged scaffold for modern drug discovery efforts [45] [50].

Early Development and Pharmaceutical Origins

The origins of indolin-2-one derivatives in pharmaceutical applications can be traced to 19th-century Bavaria, where early synthetic efforts first established the chemical foundation for this class of compounds [45] [49]. The most historically significant early representative was oxyphenisatin, which emerged as a prominent therapeutic agent in the early 1900s [45]. Oxyphenisatin and its acetylated prodrug form, oxyphenisatin acetate, demonstrated potent cathartic properties and became active ingredients in various marketed laxative preparations [45].

Table 3: Historical Development of Indolin-2-one Derivatives in Drug Discovery

| Period | Development |

|---|---|

| 19th Century | First synthesis of indolin-2-one derivatives in Bavaria |

| Early 1900s | Oxyphenisatin developed as laxative drug |

| 1950s-1970s | Oxyphenisatin widely used clinically until withdrawal in 1971 |

| 1990s | Recognition as privileged scaffold for kinase inhibitors |

| 2000s | Systematic exploration of 3-substituted indolin-2-ones as receptor tyrosine kinase inhibitors |

| 2010s | Development as Aurora kinase inhibitors and anticancer agents |

| Present | Ongoing clinical development of indolin-2-one based therapeutics |

Evolution as Kinase Inhibitor Scaffolds

The recognition of indolin-2-one derivatives as privileged scaffolds for kinase inhibition emerged in the 1990s, marking a significant shift in their pharmaceutical applications [21] [22]. This period witnessed systematic exploration of 3-substituted indolin-2-ones as novel classes of tyrosine kinase inhibitors exhibiting selectivity toward different receptor tyrosine kinases [21]. Structure-activity relationship studies revealed that modifications at the 3-position could confer remarkable selectivity for specific kinase targets [21].

The development of 3-substituted indolin-2-ones as tyrosine kinase inhibitors established several key structure-activity principles [21]. Compounds containing five-membered heteroaryl rings demonstrated high specificity against vascular endothelial growth factor receptor kinase activity [21]. In contrast, derivatives with bulky groups in the phenyl ring showed selectivity toward epidermal growth factor and Her-2 receptor tyrosine kinases [21]. Extended side chains at the 3-position exhibited dual activity against platelet-derived growth factor and vascular endothelial growth factor receptors [21].

Modern Applications and Therapeutic Development

Contemporary research has expanded the applications of indolin-2-one derivatives to encompass diverse therapeutic targets beyond their historical uses [22] [23] [24]. Recent investigations have demonstrated their potential as p21-activated kinase 4 inhibitors, with certain derivatives exhibiting nanomolar potency [18]. These compounds have shown promise in cancer cell proliferation assays and have been investigated for their effects on cell cycle progression and apoptosis [18] [22].

The antimicrobial properties of indolin-2-one derivatives have also received considerable attention, with novel thiazolo-indolin-2-one derivatives demonstrating activity against both drug-sensitive and drug-resistant bacterial infections [19]. These compounds have shown particular promise as dihydrofolate reductase inhibitors and quorum sensing inhibitors [19]. The development of dual-activity indolin-2-one derivatives capable of simultaneously exhibiting antimicrobial and anticancer properties represents an emerging trend in pharmaceutical research [48].